6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Overview
Description
6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H6ClF3N2O. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 6th position and a trifluorophenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to nicotinamide, which is involved in various biological processes.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: It is used as a probe to study enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the nicotinamide moiety allows it to participate in redox reactions and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide: Similar structure but with a trifluoromethyl group instead of a trifluorophenyl group.
6-chloro-N-(2,4,6-trifluorophenyl)nicotinamide: Similar structure but with different positions of fluorine atoms on the phenyl ring.
Uniqueness
6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications .
Properties
IUPAC Name |
6-chloro-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O/c13-9-4-1-6(5-17-9)12(19)18-8-3-2-7(14)10(15)11(8)16/h1-5H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCICUUFJGKQRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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